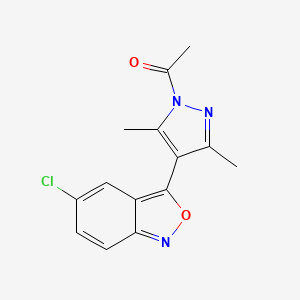
1H-Pyrazole, 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole, 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl- is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an acetyl group, a chloro-substituted benzisoxazole moiety, and two methyl groups.
准备方法
The synthesis of 1H-Pyrazole, 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Acetyl Group: Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Benzisoxazole Moiety: This step involves the reaction of the pyrazole derivative with a chloro-substituted benzisoxazole, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and advanced purification techniques.
化学反应分析
1H-Pyrazole, 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the acetyl group or reduction of the chloro group.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted benzisoxazole moiety, often using reagents like sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1H-Pyrazole, 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl- has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 1H-Pyrazole, 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses.
相似化合物的比较
Similar compounds to 1H-Pyrazole, 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl- include other pyrazole derivatives with different substituents. For example:
1H-Pyrazole, 1-acetyl-3,5-dimethyl-: Lacks the benzisoxazole moiety, resulting in different chemical and biological properties.
1H-Pyrazole, 1-acetyl-4-(2,1-benzisoxazol-3-yl)-3,5-dimethyl-:
The uniqueness of 1H-Pyrazole, 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
60354-20-3 |
|---|---|
分子式 |
C14H12ClN3O2 |
分子量 |
289.71 g/mol |
IUPAC 名称 |
1-[4-(5-chloro-2,1-benzoxazol-3-yl)-3,5-dimethylpyrazol-1-yl]ethanone |
InChI |
InChI=1S/C14H12ClN3O2/c1-7-13(8(2)18(16-7)9(3)19)14-11-6-10(15)4-5-12(11)17-20-14/h4-6H,1-3H3 |
InChI 键 |
RNPSGZSUQLQRQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C(=O)C)C)C2=C3C=C(C=CC3=NO2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


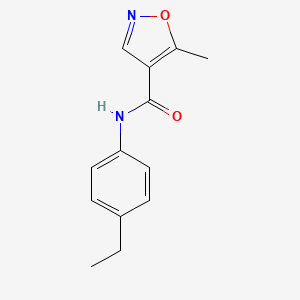
![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine](/img/structure/B12875183.png)
![3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid](/img/structure/B12875189.png)
![(4-Methoxyphenyl)[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]methanone](/img/structure/B12875192.png)
![2-(Bromomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12875197.png)

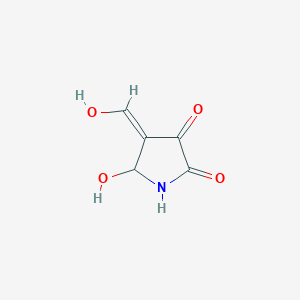
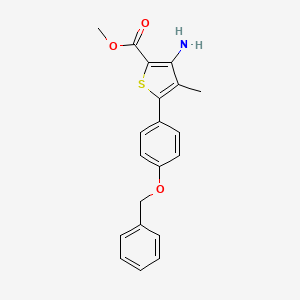
![(1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875236.png)
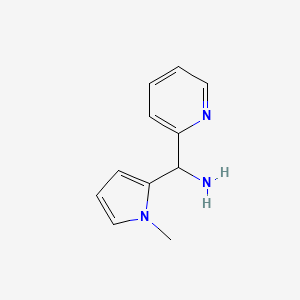
![2-[2,N,N-Trimethyl-2-aminoethyl]benzofuran](/img/structure/B12875252.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid](/img/structure/B12875259.png)
![Bis[3-(phenylimino)butyrophenonato]copper](/img/structure/B12875270.png)
![2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole](/img/structure/B12875274.png)
